1,2,3-Trichloro-1-propene
Overview
Description
1,2,3-Trichloro-1-propene is an organic compound with the molecular formula C₃H₃Cl₃. It is a colorless liquid that is used in various industrial applications. The compound is known for its high reactivity due to the presence of three chlorine atoms attached to the propene backbone .
Preparation Methods
1,2,3-Trichloro-1-propene can be synthesized through several methods:
Chlorination of Allyl Chloride: This method involves the addition of chlorine to allyl chloride, resulting in the formation of this compound.
Dehydrochlorination of 1,2,3-Trichloropropane: This method involves the removal of hydrogen chloride from 1,2,3-trichloropropane under specific conditions.
Industrial production often involves the chlorination of allyl chloride due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,2,3-Trichloro-1-propene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form propene through β-elimination followed by hydrogenolysis.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include zerovalent zinc for reduction and various nucleophiles for substitution reactions. Major products formed include propene and substituted propene derivatives .
Scientific Research Applications
1,2,3-Trichloro-1-propene has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1,2,3-trichloro-1-propene involves its reactivity with nucleophiles and reducing agents. The compound undergoes β-elimination to form allyl chloride, which can then be further reduced to propene . This pathway is thermodynamically favored and has been confirmed through experimental and computational studies .
Comparison with Similar Compounds
1,2,3-Trichloro-1-propene can be compared with other similar compounds such as:
1,2,3-Trichloropropane: Both compounds have three chlorine atoms, but 1,2,3-trichloropropane is a saturated compound, whereas this compound contains a double bond.
1,1,3-Trichloropropene: This compound has a different arrangement of chlorine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its high reactivity due to the presence of both chlorine atoms and a double bond, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,2,3-trichloroprop-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIILBTHBHCLUER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CCl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047766 | |
Record name | 1,2,3-Trichloropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
142 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
185 °F (Open cup) | |
Details | Association of American Railroads. Emergency Handling of Hazardous Materials in Surface Transportation. Washington, DC: Association of American Railroads, Bureau of Explosives, 1994., p. 1076 | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.412 @ 20 °C/20 °C | |
Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289 | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
vapor pressure = 4.4 mm Hg @ 25 °C | |
Details | Hutchinson TC et al; Relationship of Hydrocarbon Solubility to Toxicity in Algae And Cellular Membrane Effects; In: Publ 4308, Am Pet Inst ISS Proc pp 541-47 (1979) | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways. | |
Details | Neudecker T, Henschler D; Mutat Res 170 (1-2): 1-9 1986) | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
96-19-5 | |
Record name | 1,2,3-Trichloro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trichloropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-TRICHLORO-1-PROPENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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